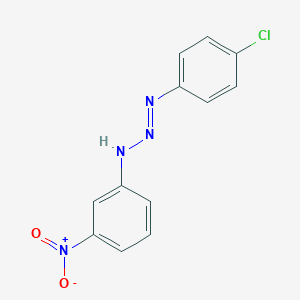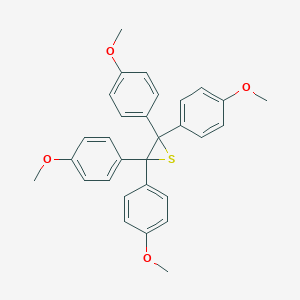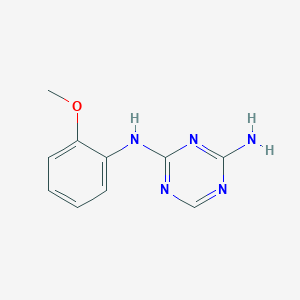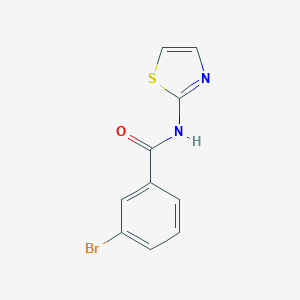
1-(4-CHLOROPHENYL)-3-(3-NITROPHENYL)-1-TRIAZENE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-CHLOROPHENYL)-3-(3-NITROPHENYL)-1-TRIAZENE is a chemical compound that belongs to the class of triazene derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both chlorophenyl and nitrophenyl groups in its structure suggests potential reactivity and functional versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-3-(3-NITROPHENYL)-1-TRIAZENE typically involves the reaction of 4-chloroaniline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with sodium azide to form the triazene derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-CHLOROPHENYL)-3-(3-NITROPHENYL)-1-TRIAZENE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The triazene moiety can be cleaved under acidic conditions to yield the corresponding amine and diazonium salt.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Hydrochloric acid (HCl), sodium nitrite (NaNO2)
Substitution: Ammonia (NH3), thiourea
Major Products Formed
Oxidation: 1-(4-Aminophenyl)-3-(3-nitrophenyl)triaz-1-ene
Reduction: 4-Chloroaniline, 3-nitrobenzene diazonium chloride
Substitution: 1-(4-Aminophenyl)-3-(3-nitrophenyl)triaz-1-ene derivatives
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 1-(4-CHLOROPHENYL)-3-(3-NITROPHENYL)-1-TRIAZENE can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
Triazene derivatives have been studied for their potential anticancer properties. The compound’s ability to form reactive intermediates that can interact with DNA makes it a candidate for further investigation in cancer research.
Industry
In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability or conductivity.
Mécanisme D'action
The mechanism of action of 1-(4-CHLOROPHENYL)-3-(3-NITROPHENYL)-1-TRIAZENE would depend on its specific application. In medicinal chemistry, its triazene moiety can undergo metabolic activation to form reactive intermediates that can interact with biological targets, such as DNA or proteins. These interactions can lead to the inhibition of cellular processes, making it a potential anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Chlorophenyl)-3-(3-nitrophenyl)triaz-2-ene
- 1-(4-Methylphenyl)-3-(3-nitrophenyl)triaz-1-ene
- 1-(4-Chlorophenyl)-3-(4-nitrophenyl)triaz-1-ene
Uniqueness
1-(4-CHLOROPHENYL)-3-(3-NITROPHENYL)-1-TRIAZENE is unique due to the specific positioning of the chloro and nitro groups on the phenyl rings. This arrangement can influence its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different biological activities or material properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H9ClN4O2 |
|---|---|
Poids moléculaire |
276.68g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)diazenyl]-3-nitroaniline |
InChI |
InChI=1S/C12H9ClN4O2/c13-9-4-6-10(7-5-9)14-16-15-11-2-1-3-12(8-11)17(18)19/h1-8H,(H,14,15) |
Clé InChI |
FCOPLZDHYPVTJU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NN=NC2=CC=C(C=C2)Cl |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])NN=NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-carboxy-3-(methylsulfanyl)propyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate](/img/structure/B420373.png)



![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B420381.png)

![2-[(2,6-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B420383.png)
![6-(4-chlorophenyl)-3-(methoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B420385.png)
![6-phenyl-3-(4-pyridinyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B420386.png)
![2-fluoro-N-[4-(pentyloxy)phenyl]benzamide](/img/structure/B420388.png)

![benzo[cd]indol-2(1H)-one oxime](/img/structure/B420392.png)

